molecular formula C18H15NO5S B4052493 4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-methoxybenzoate

4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-methoxybenzoate

Cat. No.: B4052493
M. Wt: 357.4 g/mol
InChI Key: FIGRAIGFYVBAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-methoxybenzoate is a useful research compound. Its molecular formula is C18H15NO5S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.06709375 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescence Sensitization in Eu(III) and Tb(III) Complexes

Research has highlighted thiophenyl-derivatized nitrobenzoic acid ligands as effective sensitizers for Eu(III) and Tb(III) luminescence. These complexes exhibit significant luminescence in solution and solid-state, characterized by high quantum yields and lifetimes of luminescence, indicating their potential in applications requiring sensitized luminescence, such as bioimaging and sensors (Viswanathan & Bettencourt-Dias, 2006).

Nucleophilic Substitution Reactions

The kinetics of reactions between Z-thiophenyl 4-nitrobenzoates and X-pyridines in acetonitrile have been extensively studied. These findings are critical for understanding the reactivity and selectivity principles in organic synthesis, providing insights into the development of new synthetic pathways for complex organic compounds (Koh, Han, & Lee, 1999).

Fluorescent Nitrobenzoyl Polythiophenes

The synthesis and characterization of fluorescent nitrobenzoyl polythiophenes have been reported, showcasing their potential in optoelectronic applications. These materials exhibit well-defined reversible redox systems and fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells (Coelho et al., 2015).

Antibacterial and Antifungal Activities

Imino-4-methoxyphenol thiazole derived Schiff bases have been synthesized and tested for their antibacterial and antifungal activities. These compounds exhibit moderate activity against various bacterial and fungal species, highlighting their potential as leads for the development of new antimicrobial agents (Vinusha et al., 2015).

Anti-Hepatic Cancer Activity

A novel curcumin ester has been synthesized and shown to possess significant anti-hepatic cancer activity. This highlights the compound's potential in medicinal chemistry, particularly in the design of new anticancer agents (Srivastava et al., 2017).

Properties

InChI

InChI=1S/C18H15NO5S/c1-23-16-8-4-14(5-9-16)18(20)24-12-2-3-13-25-17-10-6-15(7-11-17)19(21)22/h2,4-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGRAIGFYVBAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC=C=CSC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.